3-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

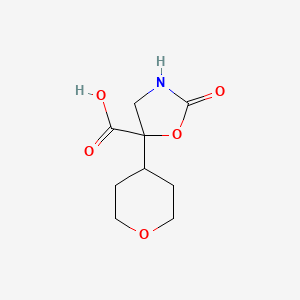

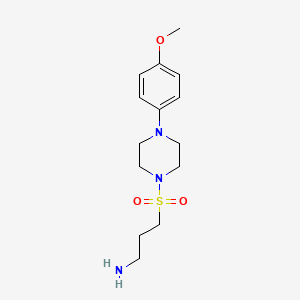

“3-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)propan-1-amine” is a chemical compound with the CAS Number: 1185294-14-7 . It has a molecular weight of 337.25 . The IUPAC name for this compound is 3-[4-(4-methoxyphenyl)-1-piperazinyl]propanoic acid dihydrochloride .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones . The amidrazones were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20N2O3.2ClH/c1-19-13-4-2-12(3-5-13)16-10-8-15(9-11-16)7-6-14(17)18;;/h2-5H,6-11H2,1H3,(H,17,18);2*1H . This code provides a unique representation of the molecule’s structure.Scientific Research Applications

Antimicrobial Activities

Research conducted by Bektaş et al. (2007) delves into the synthesis of novel triazole derivatives, including those utilizing a piperazine framework similar to the compound , demonstrating antimicrobial activities against various microorganisms. This study highlights the potential application of such compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Receptor Antagonism

Yoon et al. (2008) explored the synthesis and evaluation of piperazine derivatives as 5-HT7 receptor antagonists, finding that certain compounds exhibit significant activity. This research underscores the compound's relevance in studying receptor-ligand interactions and potentially developing therapeutics targeting specific receptors (Yoon, Yoo, Kim, Pae, Rhim, Park, Kong, & Park Choo, 2008).

Crystal Structure Analysis

Kumara et al. (2017) conducted crystal structure studies and density functional theory (DFT) calculations on piperazine derivatives, offering insights into their molecular structures and interactions. These findings are crucial for understanding the structural basis of the compound's reactivity and potential binding mechanisms (Kumara, Harish, Shivalingegowda, Tandon, Mohana, & Lokanath, 2017).

Bioactive Compound Development

Perrone et al. (2009) investigated piperazine sulfonamides as β3-Adrenoceptor agonists, identifying compounds with significant activity. This research is pivotal for the development of new treatments for conditions mediated by the β3-Adrenoceptor, showcasing the diverse therapeutic potentials of piperazine derivatives (Perrone, Bleve, Santandrea, Vitale, Niso, & Scilimati, 2009).

Analytical Method Development

Fournier et al. (2008) developed a new sampling and analytical method for the determination of amines in ambient air, including those related to piperazine structures. This methodology is essential for environmental monitoring and ensuring safety in areas where such compounds are used or produced (Fournier, Lesage, Ostiguy, & Huu Van Tra, 2008).

Safety and Hazards

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, given the activities observed for structurally similar compounds . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.

Properties

IUPAC Name |

3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O3S/c1-20-14-5-3-13(4-6-14)16-8-10-17(11-9-16)21(18,19)12-2-7-15/h3-6H,2,7-12,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAFYWBXRMGTCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2724561.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2724565.png)

![2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole](/img/structure/B2724568.png)

![3-Fluoro-4-[[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2724570.png)

![Methyl 2-[[2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzoyl]amino]acetate](/img/structure/B2724579.png)